Reversible vs. Irreversible MAGL Inhibition: Mechanistic Divergence with Functional Consequences
JNJ-42226314 is a reversible, non-covalent MAGL inhibitor, whereas JZL184 and KML29 are irreversible, covalent inhibitors [1]. In vitro reversibility assays demonstrate that JNJ-42226314 dissociates rapidly from MAGL, enabling transient target engagement. In contrast, JZL184 exhibits time-dependent, wash-resistant inhibition [2]. This mechanistic difference translates to distinct in vivo profiles: chronic administration of irreversible MAGL inhibitors induces functional CB1 receptor desensitization and tolerance to antinociceptive effects, whereas reversible inhibition with JNJ-42226314 maintains efficacy without producing cross-tolerance to CB1 agonists [1].
| Evidence Dimension | MAGL inhibition mechanism |
|---|---|
| Target Compound Data | Reversible, non-covalent binding; rapid dissociation |
| Comparator Or Baseline | JZL184: Irreversible, covalent carbamoylation; KML29: Irreversible covalent |
| Quantified Difference | Qualitative mechanistic difference (reversible vs. irreversible) |
| Conditions | In vitro reversibility assay using recombinant human MAGL and membrane homogenates |
Why This Matters
Irreversible inhibitors cause sustained MAGL inactivation leading to tolerance, while reversible inhibition preserves titratable 2-AG modulation and avoids CB1 desensitization, making JNJ-42226314 superior for chronic dosing studies.
- [1] Wyatt RM, Fraser I, Welty N, et al. J Pharmacol Exp Ther. 2020;372(3):339-353. PMID: 31818916. View Source
- [2] Anjiechem. JZL184 Product Page. Accessed 2026. View Source
